![molecular formula C13H10ClN3S B14223353 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole CAS No. 821782-39-2](/img/structure/B14223353.png)
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 6-chloropyridin-3-ylmethylsulfanyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole typically involves the reaction of 6-chloropyridin-3-ylmethyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran, with the addition of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar benzimidazole structure.
Omeprazole: Another proton pump inhibitor with a benzimidazole core.
Mebendazole: An antiparasitic drug with a benzimidazole scaffold.
Uniqueness
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole is unique due to the presence of the 6-chloropyridin-3-ylmethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications and activities.
Eigenschaften
CAS-Nummer |
821782-39-2 |
|---|---|
Molekularformel |
C13H10ClN3S |
Molekulargewicht |
275.76 g/mol |
IUPAC-Name |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C13H10ClN3S/c14-12-6-5-9(7-15-12)8-18-13-16-10-3-1-2-4-11(10)17-13/h1-7H,8H2,(H,16,17) |
InChI-Schlüssel |
DLNGYGLRECHBQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


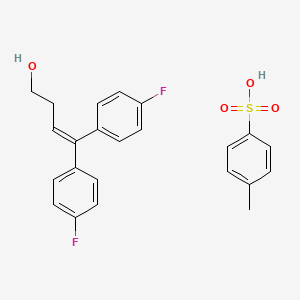
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
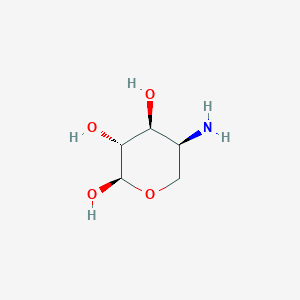
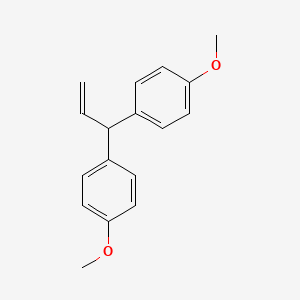
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
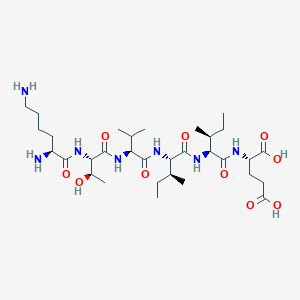

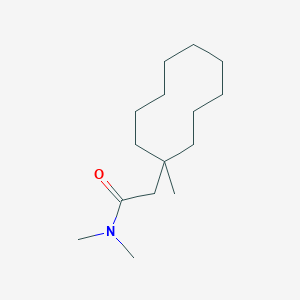
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)

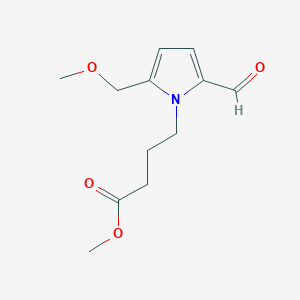

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
